molecular formula C16H21NO4 B13147692 2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid

Cat. No.: B13147692
M. Wt: 291.34 g/mol
InChI Key: DBCHOOKQEUOCNZ-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 4-vinylphenyl substituent. This compound is structurally analogous to phenylalanine derivatives but incorporates a vinyl group on the aromatic ring, which enhances its utility in polymer chemistry and as a precursor for cross-coupling reactions. The Boc group serves as a temporary protective moiety for the amino group, enabling selective functionalization in multi-step syntheses. The vinyl group distinguishes it from other derivatives, offering unique reactivity in radical or catalytic processes.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3-(4-ethenylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H21NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h5-9,13H,1,10H2,2-4H3,(H,17,20)(H,18,19)

InChI Key

DBCHOOKQEUOCNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C=C)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material: N-Boc-α-Amino Acid Derivatives

The backbone synthesis begins with commercially available N-Boc-protected amino acids, such as N-Boc-phenylalanine or N-Boc-phenylalanine derivatives, which serve as the foundation for subsequent modifications. These compounds are prepared via standard peptide coupling reactions, often utilizing carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of catalytic 4-dimethylaminopyridine (DMAP).

Stereoselective Synthesis

Enantioselective synthesis employs chiral auxiliaries or asymmetric catalysis to obtain either the (R)- or (S)-enantiomer, as indicated by the compound’s stereochemistry. As per recent literature, chiral phase-transfer catalysis or enzymatic resolution can be used to achieve high enantiomeric excess (ee).

Introduction of the 4-Vinylphenyl Group

Aromatic Substitution Strategies

The key step involves attaching the 4-vinylphenyl group to the amino acid backbone. Two main approaches are:

  • Suzuki-Miyaura Cross-Coupling:
    A palladium-catalyzed coupling between a boronic acid derivative of vinylphenyl and a halogenated amino acid precursor.
    Reaction conditions:

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
    • Base: Potassium carbonate or sodium tert-butoxide
    • Solvent: Toluene/water or dioxane/water mixture
    • Temperature: 80–100°C
  • Nucleophilic Aromatic Substitution (SNAr):
    Less common due to limited reactivity but feasible with activated halogenated aromatic compounds.

Data Table: Suzuki-Miyaura Coupling Conditions

Parameter Typical Values References
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base K₂CO₃, Cs₂CO₃, NaOtBu
Solvent Toluene, Dioxane, or DMF with water
Temperature 80–100°C
Reaction Time 12–24 hours

Macrocyclization and Final Functionalization

Macrocyclization Strategies

To synthesize the final compound, macrocyclization of the amino acid derivatives is performed. Approaches include:

Final Deprotection

The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid. Purification is achieved through chromatographic techniques such as flash chromatography or preparative HPLC.

Data Summary and Comparative Analysis

Step Reagents/Conditions Yield (%) References
Boc protection Di-tert-butyl dicarbonate, base, solvent 85–95
Suzuki coupling Pd catalyst, boronic acid, base, solvent, heat 60–80
Macrocyclization HATU or EDC, dilute, room temperature 50–70
Deprotection (Boc removal) TFA, dichloromethane 90–98

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The vinyl group can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The vinyl group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of halogenated derivatives or other substituted products.

    Oxidation: Formation of quinones or other oxidized compounds.

    Reduction: Formation of ethyl-substituted derivatives.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including peptides and other bioactive compounds.

    Material Science: The vinyl group allows for polymerization reactions, making it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The vinyl group can participate in various biochemical pathways, interacting with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid and its analogs are summarized below:

Compound Name Substituent Molecular Weight Key Properties Applications References
2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl 283.30 Electronegative F atom enhances polarity; stable under basic conditions. Intermediate in anticancer agents (e.g., CW1–CW20 inhibitors).
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid 4-Chloro-3-fluorophenyl 317.74 Dual halogen substituents increase steric bulk; potential for selective binding. Pharmaceutical synthesis (stereospecific intermediates).
(S)-3-(4-Acetylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 4-Acetylphenyl 307.34 Electron-withdrawing acetyl group alters electronic density; may hinder nucleophilic reactions. Probable precursor for kinase inhibitors or imaging probes.
(S)-3-(4-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 4-Allyloxyphenyl 321.37 Allyl ether group enables olefin metathesis or epoxidation. Polymer chemistry; prodrug development.
2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid 3-Chlorophenyl 299.75 Meta-chlorine reduces steric hindrance compared to para-substituted analogs. Antimicrobial and anticancer research (halogenated heterocycle derivatives).
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 4-Boronophenyl 297.13 (est.) Boron group facilitates Suzuki-Miyaura cross-coupling reactions. Bioconjugation; materials science.
Target compound: this compound 4-Vinylphenyl ~293.34 (est.) Vinyl group enables polymerization and radical reactions; moderate solubility in organic solvents. Polymer precursors, drug delivery systems, and catalytic substrates. N/A*

*Note: Direct references to the target compound are absent in the evidence; properties inferred from analogs.

Key Comparative Insights:

  • Reactivity : The vinyl group in the target compound provides distinct advantages in polymerization and functionalization compared to halogenated or electron-withdrawing substituents (e.g., F, Cl, acetyl) .
  • Biological Activity : Fluorophenyl and chlorophenyl derivatives demonstrate anticancer and antimicrobial activities (), while the vinyl analog’s bioactivity remains unexplored but may leverage its reactive site for targeted drug delivery.
  • Synthetic Flexibility: Allyloxy and boronophenyl variants () highlight the role of substituents in enabling diverse downstream reactions, a feature shared with the vinyl group.

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(4-vinylphenyl)propanoic acid, also known as (S)-3-(4-vinylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, is an amino acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a vinyl group attached to a phenyl ring and a tert-butoxycarbonyl protecting group on the amino function, which influences its biological activity and reactivity with various biological targets.

  • Molecular Formula : C₁₆H₂₁NO₄
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 10493784

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features that allow it to interact with various biological pathways. The presence of the vinyl group and the tert-butoxycarbonyl moiety enables this compound to participate in diverse chemical reactions, making it a valuable intermediate in drug development.

  • Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like obesity and diabetes.
  • Neurotransmitter Modulation : Similar compounds have shown effects on neurotransmitter systems, suggesting that this derivative may influence synaptic transmission or neurochemical balance.
  • Antimicrobial Activity : Research indicates that derivatives of amino acids can exhibit antimicrobial properties, potentially making this compound useful in developing new antibiotics.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-(4-hydroxyphenyl)propanoic acidHydroxy group instead of vinylUsed as a neurotransmitter precursor
2-Amino-3-(4-methoxyphenyl)propanoic acidMethoxy instead of vinylExhibits different solubility and reactivity
2-Amino-3-(4-chlorophenyl)propanoic acidChlorine substitutionPotentially different biological activity due to electronegativity

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study reported the synthesis of various amino acid derivatives, including those with vinyl groups, and evaluated their biological activities. The findings suggested that modifications at the phenyl ring significantly impacted enzyme inhibition rates .
  • Antimicrobial Properties : Another research focused on amino acid derivatives with varying substituents, revealing that compounds similar to this compound exhibited notable antibacterial activity against Gram-positive bacteria .
  • Neurochemical Impact : Investigations into the neurochemical effects of related compounds demonstrated that they could modulate neurotransmitter release, indicating a potential role for this compound in treating neurological disorders .

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